6-Benzoxazolemethanol, 2-amino-

Descripción general

Descripción

“6-Benzoxazolemethanol, 2-amino-” or “6-amino-2-benzoxazolinone” is a chemical compound with the molecular formula C7H6N2O2 . It is a colorless, crystalline solid .

Synthesis Analysis

The synthesis of benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, often involves the use of 2-aminophenol as a precursor . Various synthetic methodologies for benzoxazole have been developed using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

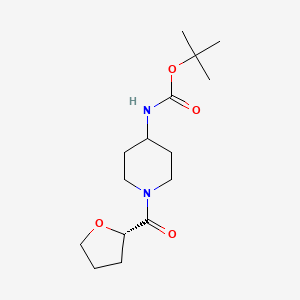

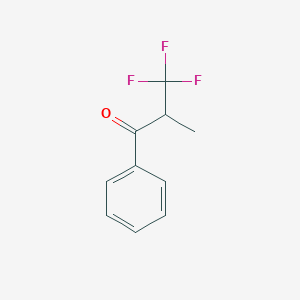

The molecular structure of “6-Benzoxazolemethanol, 2-amino-” includes a benzoxazole ring, which is a bicyclic compound consisting of fused benzene and oxazole rings . The compound also contains an amino group attached to the benzoxazole ring .

Chemical Reactions Analysis

Benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, can undergo various chemical reactions. For instance, they can be synthesized via different pathways, including the condensation of 2-aminophenol with various carbonyl compounds .

Physical And Chemical Properties Analysis

“6-Benzoxazolemethanol, 2-amino-” is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Drug Discovery

The benzoxazole skeleton forms the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .

Cancer Therapy

The VEGFR-2 plays an important role in tumor angiogenesis and its inhibition has proven an effective strategy in cancer therapy. A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .

Treatment of Cardiovascular Disorders

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, including their interactions with key biological targets implicated in diseases such as cardiovascular disorders .

Treatment of Diabetes

Benzoxazole derivatives have also been evaluated for their potential in treating diabetes .

Pain and Inflammation Management

Benzoxazole derivatives have shown promise in managing pain and inflammation .

Antifungal Agents

In order to discover novel antifungal agents, three series of simple 2-aminobenzoxazole derivatives were designed, synthesized and evaluated for their antifungal activities against eight phytopathogenic fungi .

Direcciones Futuras

The synthesis and applications of benzoxazoles, including “6-Benzoxazolemethanol, 2-amino-”, continue to be an active area of research . Advances in synthetic strategies and the exploration of new reaction conditions and catalysts may lead to more efficient and diverse methods for the synthesis of these compounds .

Mecanismo De Acción

Target of Action

The primary targets of 6-Benzoxazolemethanol, 2-amino- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One specific target is the VEGFR-2, which plays an important role in tumor angiogenesis .

Mode of Action

The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . For instance, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .

Biochemical Pathways

The compound affects various biochemical pathways, leading to a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties

Pharmacokinetics

The compound’s diverse biological applications suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is its wide range of biological activities. It exhibits antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . For instance, it has been found to inhibit VEGFR-2, playing a crucial role in tumor angiogenesis .

Propiedades

IUPAC Name |

(2-amino-1,3-benzoxazol-6-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOZVRBWVKHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306994 | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-1,3-benzoxazol-6-yl)methanol | |

CAS RN |

128618-37-1 | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128618-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096479.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B3096511.png)

![4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid](/img/structure/B3096515.png)